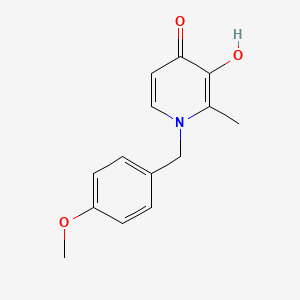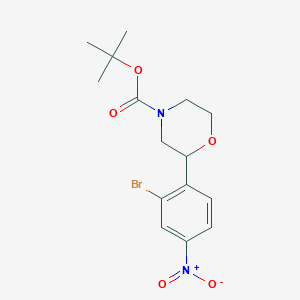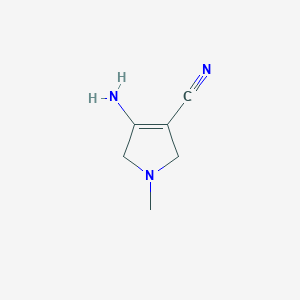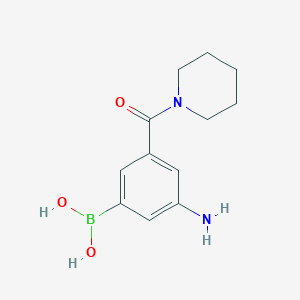
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring followed by the attachment of the pyrrolidine and phenyl groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile share the pyrrolidine ring and exhibit similar biological activities.
Oxadiazole derivatives: Compounds such as 2,5-dihydro-1,3,4-oxadiazoles have similar ring structures and can undergo comparable chemical reactions.
Uniqueness
5-(4-(Pyrrolidin-1-yl)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the pyrrolidine and oxadiazole rings, which can confer distinct chemical and biological properties. This combination allows for a diverse range of interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC 名称 |
5-(4-pyrrolidin-1-ylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-12-15-14-11(17-12)9-3-5-10(6-4-9)16-7-1-2-8-16/h3-6H,1-2,7-8H2,(H2,13,15) |
InChI 键 |
KEMZLVKDPSGQLD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=NN=C(O3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784625.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B11784631.png)
![tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11784663.png)

![6-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B11784671.png)
![1-(6-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11784674.png)



